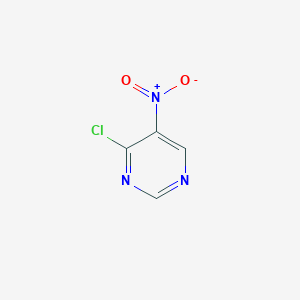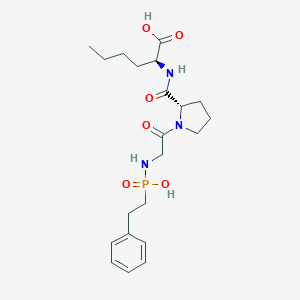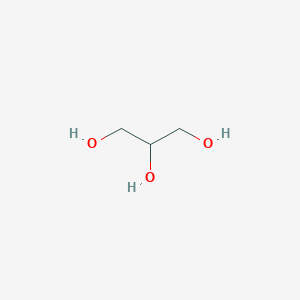
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one, also known as DCBO, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It is a heterocyclic organic compound that belongs to the oxazinone family, and its chemical formula is C14H10Cl2NO2.
Mecanismo De Acción
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one exerts its inhibitory activity through binding to the active site of the target enzyme, thereby blocking its catalytic activity. The mechanism of action of 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been extensively studied through various computational and experimental techniques.
Biochemical and Physiological Effects:
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has several advantages for use in laboratory experiments such as its high potency, selectivity, and stability. However, it also has some limitations such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one, such as the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action on various target enzymes. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetic properties in vivo.
Métodos De Síntesis
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one can be synthesized through a multistep process involving the reaction of benzylamine with various reagents such as chloroacetyl chloride, sodium hydroxide, and 2,4-dichlorophenol. The final product is obtained through a cyclization reaction using trifluoroacetic anhydride and pyridine.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been widely studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
Propiedades
Número CAS |
131882-02-5 |
|---|---|
Nombre del producto |
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one |
Fórmula molecular |
C11H7Cl2NO2 |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
6-benzyl-3,5-dichloro-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-8(16-11(15)10(13)14-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
RKPPCUQNEFEFKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
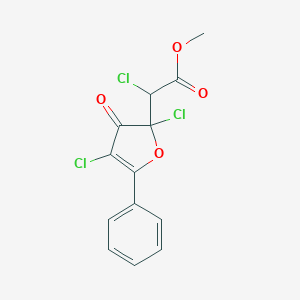
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)

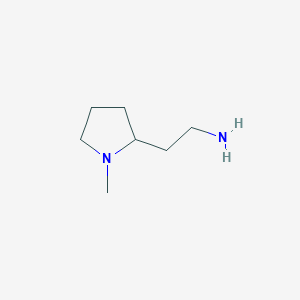
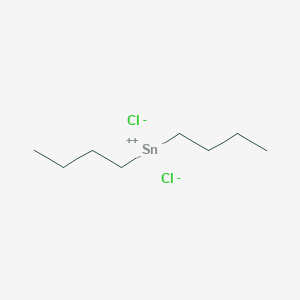
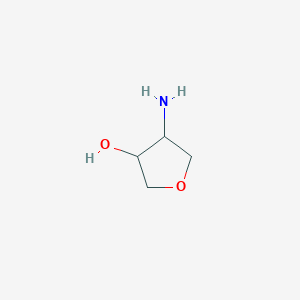
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)


